molecular formula C10H11N3O4 B2988307 methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 119350-50-4

methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2988307
CAS No.: 119350-50-4
M. Wt: 237.215
InChI Key: YIVKAWYINYLRMS-UHFFFAOYSA-N
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Description

“Methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is a methyl ester derivative of the pyrrolopyrimidine core . It has been studied for its potential as a kinase inhibitor and anticancer agent .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolopyrimidine core with a methyl ester group . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .


Chemical Reactions Analysis

The compound can undergo oxidation under the Radziszewski reaction conditions . The presence of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .

Scientific Research Applications

Synthesis and Reactions

  • Methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates react with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione to form methyl 11-aryl-12-benzoyl-9-hydroxy-4,6-dimethyl-3,5,10-trioxo-4,6,8,11-tetraazatricyclo[7.2.1.02,7]dodec-2(7)-ene-1-carboxylates, which undergo thermal recyclization to 1-aryl-3-benzoyl-4-hydroxy-1′,3′-dimethylspiro[pyrrole-2,5′-pyrrolo[2,3-d]pyrimidine]-2′,4′,5,6′(1H,1′H,3′H,7′H)-tetraones (Denislamova et al., 2011).

Thermal Stability

  • Thermal analyses of 6-substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine derivatives provide information on their thermal stability and decomposition patterns (Salih & Al-Sammerrai, 1986).

Synthesis of Derivatives

  • One-pot synthesis techniques have been developed for creating novel spiro compounds, such as 1′-methyl-2,3″-dioxo-5″-aryl-1,2,5a″,7″,8″,9a″-hexahydro-5″H,6″H-dispiro[indole-3,2′-pyrrolidine-3′,2″-pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine]-4′-carboxylic acid methyl ester (Li et al., 2014).

Antimicrobial Activity

  • Novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids show significant antibacterial and antifungal activities, making them of interest in antimicrobial research (Shastri & Post, 2019).

Quantum Chemical Studies

  • Quantum chemical calculations have been conducted to understand the energies, electronic structures, and molecular geometries of pyrimidine derivatives, including methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, which provides insights into their reactivity and stability (Mamarakhmonov et al., 2016).

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolines and their derivatives, have been reported to have a wide range of biological and pharmacological activities . They have been found to exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

It is known that the mechanism of action of similar substances is based on the inhibition of viral dna polymerases . A key role in this process is assigned to the hydroxyl group of a cyclic carbohydrate or acyclic alkyl residue situated near the pyrrole ring nitrogen atom .

Biochemical Pathways

It is known that cells produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Many reports have linked ROS overexpression and disease development .

Pharmacokinetics

The compound’s synthesis involves the alkylation of a similar compound by allyl bromide in dmf in the presence of potassium carbonate .

Result of Action

It is known that similar compounds can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to their effect on acetylcholinesterase (ache), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Action Environment

The synthesis of similar compounds has been reported to be influenced by the presence of certain substances such as glacial acetic acid .

Properties

IUPAC Name

methyl 1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-12-7-5(8(14)13(2)10(12)16)4-6(11-7)9(15)17-3/h4,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVKAWYINYLRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2)C(=O)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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